3-[(4-isopropoxybenzoyl)amino]benzamide
Description
3-[(4-Isopropoxybenzoyl)amino]benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 4-isopropoxybenzoyl group at the 3-position. Its molecular formula is C₁₇H₁₈N₂O₄, with a molecular weight of 314.34 g/mol. The isopropoxy group (C₃H₇O) contributes to its moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
3-[(4-propan-2-yloxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)22-15-8-6-12(7-9-15)17(21)19-14-5-3-4-13(10-14)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKEXRGECFRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
The isopropoxy group in the target compound may offer a balance between these properties .
Heterocyclic Modifications : Pyrazole-containing analogs () show antitumor activity, suggesting that the benzamide scaffold is pharmacologically relevant. However, the target compound lacks a fused heterocycle, which may simplify synthesis .
Electron-Withdrawing Groups : The fluorine substituent in ’s compound likely improves metabolic stability compared to the electron-donating isopropoxy group, which may accelerate oxidation .
Steric Effects : Bulky substituents, as seen in , increase molecular weight and may hinder target binding despite improving specificity .
Research Findings and Implications
Pharmacological Potential
- While direct data for this compound is unavailable, ’s pyrazole derivatives exhibit tumor cell growth inhibition, implying that the benzamide core is a viable pharmacophore. Substituting isopropoxy for methoxy (as in 4d) may alter potency due to steric or electronic effects .
- The isobutoxyphenyl analog (, Compound 10) demonstrates that alkoxy chain length and chirality critically influence bioactivity, warranting further study on the target compound’s stereochemistry .
Physicochemical Properties
- The isopropoxy group’s intermediate chain length may optimize logP values for blood-brain barrier penetration compared to shorter (methoxy) or longer (hexyloxy) chains .
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